molecular formula C19H16BrN3O3 B11586818 3-({(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

3-({(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

Cat. No.: B11586818
M. Wt: 414.3 g/mol
InChI Key: VPHFDWRPEQXEDU-UHFFFAOYSA-N
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Description

3-({[(4Z)-1-(4-BROMO-3-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a brominated phenyl group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4Z)-1-(4-BROMO-3-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Brominated Phenyl Group: This step involves the bromination of a methylphenyl compound to introduce the bromine atom at the desired position.

    Synthesis of the Pyrazole Ring: The brominated phenyl compound is then reacted with appropriate reagents to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.

    Coupling with Benzoic Acid: The final step involves coupling the pyrazole intermediate with benzoic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(4Z)-1-(4-BROMO-3-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[(4Z)-1-(4-BROMO-3-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-({[(4Z)-1-(4-BROMO-3-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID involves interactions with molecular targets such as enzymes or receptors. The brominated phenyl group and pyrazole ring can participate in binding interactions, while the benzoic acid moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: This compound shares the brominated phenyl group and benzoic acid moiety but lacks the pyrazole ring.

    Methyl 4-bromo-3-methylbenzoate: Similar to the above compound but with a methyl ester group instead of the carboxylic acid.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

3-[[2-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C19H16BrN3O3/c1-11-8-15(6-7-17(11)20)23-18(24)16(12(2)22-23)10-21-14-5-3-4-13(9-14)19(25)26/h3-10,22H,1-2H3,(H,25,26)

InChI Key

VPHFDWRPEQXEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC(=C3)C(=O)O)Br

Origin of Product

United States

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